Oct-6-ene-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
205807-77-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
oct-6-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h3-4H,5-6H2,1-2H3 |
InChI Key |
LYCOFTODHCHHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)C(=O)C |
Origin of Product |
United States |
Elucidating Reaction Mechanisms and Chemical Transformations of Oct 6 Ene 2,3 Dione
Detailed Investigations of Ene Reactions Involving the Oct-6-ene Moiety
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" (in this case, the oct-6-ene backbone) to an "enophile," with a concomitant shift of the double bond. brandeis.edu In the context of Oct-6-ene-2,3-dione, the α,β-unsaturated ketone functionality can act as the enophile, particularly when activated by a Lewis acid. wikipedia.org The reaction mechanism can be highly sensitive to the reaction conditions, especially the solvent.
The mechanism of ene reactions, particularly those involving polar enophiles like diketones, can be significantly influenced by the solvent. acs.orgnih.gov Studies on analogous systems, such as the ene reaction of triazolinediones with alkenes, have revealed a dichotomy in the reaction pathway depending on the solvent's polarity and protic nature. acs.orgacs.orgresearchgate.net
In aprotic solvents , the reaction often proceeds through a more concerted or a stepwise mechanism involving a closed, three-membered ring intermediate, such as an aziridinium (B1262131) imide in the case of triazolinediones. acs.orgresearchgate.net This intermediate is formed in a rate-determining step and is followed by a rapid hydrogen abstraction. nih.gov For this compound, an analogous pathway in a non-polar solvent might involve a concerted transition state or a short-lived diradical intermediate.
In contrast, in protic solvents like methanol (B129727) or water, the reaction pathway can shift towards a more stepwise mechanism involving a discrete, open dipolar (zwitterionic) intermediate. acs.orgresearchgate.net This intermediate is stabilized by the polar, protic solvent through hydrogen bonding. acs.org In these cases, the hydrogen abstraction step can become rate-limiting, allowing the dipolar intermediate to be trappable or to undergo other reactions. nih.gov For the ene reaction of this compound, a protic solvent could stabilize a zwitterionic intermediate where the positive charge is located on the carbon backbone and the negative charge is on the dione (B5365651) moiety.
Table 1: Solvent Effects on the Ene Reaction Pathway of a Model System
| Solvent Type | Predominant Intermediate | Mechanistic Feature |
|---|---|---|
| Aprotic (e.g., Hexane, Toluene) | Diradical-like or Concerted | Less polar transition state, hydrogen abstraction is fast. |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | Aziridinium Imide (by analogy) | Formation of a cyclic intermediate may be rate-determining. acs.orgresearchgate.net |
| Polar Protic (e.g., Methanol, Water) | Open Dipolar (Zwitterionic) | Stabilization of charge separation, hydrogen abstraction can be rate-limiting. acs.orgnih.gov |
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the fine details of reaction mechanisms, including the character of transition states and intermediates. pku.edu.cnmdpi.com For ene reactions, computational studies can help distinguish between concerted, stepwise diradical, and stepwise zwitterionic pathways by calculating the energies and geometries of the relevant species. cuny.edu
In the case of reactions analogous to those of this compound, DFT calculations have been employed to assess the nature of the intermediates. For example, in the ene reaction of singlet oxygen with α,β-unsaturated carbonyl compounds, a polar diradical mechanism was found to be operative. researchgate.net For triazolinedione ene reactions, computational studies confirmed a zwitterionic, rather than a diradical, open intermediate in polar solvents. acs.org
These studies often analyze the spin density and charge distribution in the calculated structures. A diradical intermediate would show significant unpaired electron spin density on two different atoms, while a zwitterionic intermediate would exhibit a clear separation of positive and negative charges. The choice between these pathways is often subtle and can be influenced by the specific substituents on the ene and enophile, as well as the solvent. pku.edu.cnnstl.gov.cn For this compound, computational modeling could predict whether the transition state has more diradical or zwitterionic character under different conditions.
Table 2: Computationally Predicted Characteristics of Ene Reaction Intermediates
| Intermediate Type | Key Computational Descriptor | Implication for Reactivity |
|---|---|---|
| Zwitterionic | Significant charge separation (e.g., >0.5e) on non-adjacent atoms. | Favored in polar solvents; may be trapped by nucleophiles. mdpi.com |
| Diradical | Significant spin density on two atoms. | Less sensitive to solvent polarity; may undergo radical-type rearrangements. pku.edu.cn |
| Concerted | A single transition state connecting reactants and products. | Typically stereospecific. wikipedia.org |
Photochemical Reactivity of this compound and Analogous α-Diketones
The presence of the α-diketone chromophore makes this compound susceptible to photochemical reactions. Upon absorption of light, α-diketones can be promoted to an excited state, from which they can undergo a variety of transformations. researchgate.netmdpi.com
The photolysis of α-diketones is a well-studied area of organic photochemistry. ekb.egrsc.org Upon irradiation, α-diketones can undergo α-cleavage (Norrish Type I reaction) to form two acyl radicals. These radicals can then decarbonylate, recombine, or react with other molecules in the medium. uni-hannover.de
For an acyclic α-diketone like this compound, photolysis could lead to a variety of products. For instance, cleavage of the C2-C3 bond would generate an acetyl radical and a second acyl radical. The subsequent fate of these radicals would determine the final product distribution. Furthermore, the presence of the C=C double bond introduces additional photochemical possibilities, such as intramolecular [2+2] photocycloaddition (Paterno-Büchi reaction) between one of the carbonyls and the alkene, leading to a bicyclic oxetane. mdpi.com The photochemistry of β,γ-unsaturated ketones can also involve 1,3-acyl shifts. uni-hannover.demagadhmahilacollege.org
The outcome of photochemical reactions can sometimes be dependent on the wavelength of the light used for irradiation. mdpi.com This is because different electronic excited states (e.g., S1, S2, T1) may be populated, and these different states can have distinct reactivities. For α,β-unsaturated carbonyl compounds, it is possible to selectively excite different electronic transitions (e.g., n→π* vs. π→π*) by tuning the excitation wavelength. nih.gov
For α-diketones, it has been shown that irradiation at different wavelengths can lead to different products. For example, a study on a symmetric bissilyl-dione demonstrated that excitation at 360/365 nm resulted in a siloxyketene, while irradiation at 590/630 nm led to a siloxyrane. researchgate.net This wavelength-dependent reactivity is often attributed to the population of different excited singlet or triplet states. researchgate.net In the case of this compound, shorter wavelength UV light might favor reactions from higher energy excited states, potentially leading to different product ratios compared to longer wavelength irradiation that would primarily populate the lowest energy excited state.
Rearrangement Reactions of this compound Systems
The structural framework of this compound is susceptible to various rearrangement reactions, often catalyzed by acids or promoted by other reagents. These rearrangements can lead to the formation of new carbocyclic or heterocyclic ring systems.
One potential rearrangement is an acid-catalyzed isomerization of the double bond. rsc.org More complex skeletal rearrangements are also possible. For instance, the treatment of α,β-unsaturated ketones with certain reagents can induce oxidative rearrangements. A metal-free method using iodine and TBHP has been shown to convert α,β-unsaturated diaryl ketones into 1,2-diaryl diketones through an oxidative aryl migration. nih.govacs.org
Furthermore, α-diketones can undergo the benzilic acid rearrangement in the presence of a strong base, where a 1,2-migration of an alkyl or aryl group occurs to form an α-hydroxy carboxylic acid. wiley-vch.de For aliphatic diketones with enolizable protons, aldol-type condensations can be a competing reaction. wiley-vch.de Acid-catalyzed rearrangements of related systems, such as cyclopropyl (B3062369) ketones and epoxy ketones, are also well-documented and proceed through various carbocationic intermediates. cdnsciencepub.com The specific rearrangement pathway for this compound would depend on the reaction conditions and the reagents employed. For example, protic acid catalysis could lead to isomerization and cyclization reactions. rsc.org
Oxidative Decarboxylation and Carbonium Ion Rearrangements
Oxidative decarboxylation is a chemical process where a carboxyl group is removed from a molecule as carbon dioxide, concurrent with an oxidation reaction. wikipedia.org This type of reaction is distinct from simple decarboxylation and is often catalyzed by multi-enzyme systems in biological contexts or by chemical oxidants in synthetic chemistry. wikipedia.org For a molecule like this compound, this reaction would typically require prior transformation to a carboxylic acid derivative. For instance, α-keto acids can undergo decarboxylation to yield acyl radicals, which can then participate in further cyclization or acylation reactions. sioc-journal.cn
Following the formation of a reactive intermediate, such as through oxidation or loss of a leaving group, carbonium ion (carbocation) rearrangements can occur. These rearrangements, like the Wagner-Meerwein rearrangement, involve a 1,2-shift of an alkyl or hydrogen group to form a more stable carbocation. slideshare.netscribd.com In a complex molecule, this process can be driven by factors such as the relief of ring strain or the formation of a more highly substituted, and thus more stable, carbocation intermediate. scribd.comuoi.gr For an acyclic dione like this compound, such rearrangements would likely be initiated by reaction at the alkene or one of the carbonyl groups to generate a carbocation, which could then rearrange its carbon skeleton.
1,2-Acyl Migrations in Bicyclic Systems
A 1,2-acyl migration is a rearrangement where an acyl group moves to an adjacent atom. This type of reaction is a powerful tool in organic synthesis for creating complex molecular architectures, including aryl aldehydes and ketones, in an atom-economic fashion. d-nb.info While this compound is not itself a bicyclic system, understanding this mechanism is crucial for predicting the behavior of its potential derivatives. In bicyclic ketones, these migrations can be catalyzed by Lewis acids or transition metals like iron and gold. d-nb.inforsc.orgresearchgate.net For example, iron(II) complexes have been shown to effectively catalyze the 1,2-acyl migration of tertiary α-azido ketones to form products like enamides and isoquinolones. rsc.org A similar transformation could be envisioned for a derivative of this compound within a more complex, rigid structure.
The reaction often proceeds through the formation of intermediates like α-imino gold carbenes, which can then undergo selective acyl migrations. d-nb.info Tandem reactions involving a base-induced C-C bond cleavage followed by an iodine-mediated 1,2-acyl migration and cyclization have also been developed for synthesizing fused ring systems from cyclic ketones. thieme-connect.com
Cycloaddition Reactions and Their Mechanistic Insights
Cycloaddition reactions are powerful methods for constructing cyclic molecules. The presence of both an α,β-unsaturated ketone system (in its enol form) and an isolated alkene in this compound makes it a potential substrate for various cycloadditions.
1,3-Dipolar Cycloaddition Mechanisms and Regioselectivity
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The reaction is typically a concerted, stereospecific process where the configurations of both the dipole and dipolarophile are retained in the product. organic-chemistry.orgwikipedia.org
The alkene in this compound can act as a dipolarophile. Its reactivity is influenced by the electronic nature of the substituents. The regioselectivity of the cycloaddition—the orientation of the dipole relative to the dipolarophile—is governed by a combination of steric and electronic factors. organic-chemistry.orgwikipedia.org For instance, the reaction of azomethine ylides with α,β-unsaturated ketones can yield different regioisomers, and the outcome can sometimes be controlled by the choice of additives or catalysts. beilstein-journals.orgbeilstein-journals.org Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org
| Dipolarophile | 1,3-Dipole | Resulting Heterocycle |
| Alkene | Azide | Triazoline |
| Alkene | Nitrile Oxide | Isoxazoline |
| Alkene | Azomethine Ylide | Pyrrolidine |
| Alkene | Ozone | Primary Ozonide |
Understanding Electron Demand in Cycloaddition Processes
The rate and viability of cycloaddition reactions are heavily dependent on the electronic properties of the reactants, a concept known as "electron demand." In a "normal-electron-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. units.it
Conversely, an "inverse-electron-demand" Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org This reversal is achieved when electron-withdrawing groups on the diene lower its LUMO energy, and electron-donating groups on the dienophile raise its HOMO energy, making the HOMO(dienophile)-LUMO(diene) interaction more favorable. units.itwikipedia.org IEDDA reactions are particularly useful for synthesizing heterocyclic compounds and have found applications in bioconjugation and materials science. wikipedia.orgsigmaaldrich.com
The enone functionality within this compound could potentially act as a diene component in its enol form, or the alkene could act as a dienophile. The presence of the electron-withdrawing carbonyl groups would make it an electron-poor system, suggesting it would be more reactive in an inverse-electron-demand scenario, reacting readily with electron-rich dienophiles like vinyl ethers or enamines. wikipedia.orgnih.gov
Enolization and Keto-Enol Tautomerism in Dione Systems
Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol. masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the more stable keto form. libretexts.org However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by two factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stable six-membered ring through intramolecular hydrogen bonding. quora.comstackexchange.com For example, pentane-2,4-dione exists as approximately 76% enol at equilibrium. libretexts.orgvaia.com
This compound is an α-dione. In such systems, the stability of the enol form is influenced by different factors. The proximity of the two carbonyls can lead to significant dipole-dipole repulsion in the diketo form. stackexchange.com Enolization can alleviate this repulsion. Computational studies on cyclic α-diones show that ring strain and the ability to form stabilizing intramolecular hydrogen bonds are critical in determining the position of the equilibrium. nih.govacs.org While the enol form of cyclopentane-1,2-dione is considered less stable than the keto form, other factors like solvent polarity can influence the equilibrium, with more polar solvents favoring the enol. researchgate.netdoubtnut.com For the acyclic this compound, two primary enol tautomers are possible, and their relative stabilities would depend on factors like steric hindrance and the potential for extended conjugation involving the nearby alkene. stackexchange.com
| Dione System | Predominant Form at Equilibrium | Key Stabilizing/Destabilizing Factor |
| Acetone (Monoketone) | Keto (>99%) | Stronger C=O bond relative to C=C bond. libretexts.org |
| Pentane-2,4-dione (β-Dione) | Enol (~76%) | Intramolecular H-bonding and conjugation. libretexts.orgquora.com |
| Cyclopentane-1,2-dione (α-Dione) | Keto | Ring constraints prevent optimal geometry to relieve dipole repulsion. stackexchange.com |
| Phenol | Enol (>99%) | Aromaticity of the enol form. stackexchange.com |
Advanced Spectroscopic Investigations and Structural Characterization of Oct 6 Ene 2,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Oct-6-ene-2,3-dione. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
A complete assignment of the ¹H and ¹³C NMR spectra of this compound is foundational for its structural confirmation. While ¹H NMR provides information on the chemical environment and multiplicity of protons, and ¹³C NMR reveals the number and type of carbon atoms, 2D NMR experiments are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscience.gov For this compound, COSY would reveal correlations between the vinylic protons (H6 and H7) and the protons of the adjacent methyl (H8) and methylene (B1212753) (H5) groups. It would also show the coupling between the methylene protons at C4 and C5.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.educolumbia.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the C1 methyl group would correlate to the C1 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). science.govcolumbia.edu Key HMBC correlations for this compound would include the correlation from the C1 methyl protons to the C2 carbonyl carbon, and from the H4 methylene protons to the C2 and C3 carbonyl carbons, confirming the dione (B5365651) placement. Correlations from the vinylic protons (H6, H7) to carbons C4 and C5 would connect the alkyl chain to the double bond.
The following table outlines the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom No. | Hypothetical ¹H Shift (ppm), Multiplicity | Hypothetical ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 2.35, s | 25.0 | - | C2 |
| 2 | - | 199.5 | - | - |
| 3 | - | 197.0 | - | - |
| 4 | 2.80, t | 38.0 | H5 | C2, C3, C5, C6 |
| 5 | 2.40, q | 28.0 | H4, H6 | C3, C4, C6, C7 |
| 6 | 5.60, m | 128.0 | H5, H7, H8 | C4, C5, C8 |
| 7 | 5.75, m | 135.0 | H6, H8 | C5 |
| 8 | 1.70, d | 18.0 | H6, H7 | C6, C7 |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
NOESY/ROESY for Stereochemical and Conformational Analysis
The stereochemistry of the C6=C7 double bond (E- or Z-isomer) and the preferred conformation of the flexible alkyl chain can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduresearchgate.net These experiments detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.edu
For this compound, a key NOE/ROE correlation would be observed between the vinylic proton H6 and the protons of the C5 methylene group. In the case of the E-isomer (trans), a strong NOE would be expected between H7 and the C5 methylene protons. Conversely, for the Z-isomer (cis), a strong NOE would be anticipated between H6 and the C5 methylene protons. The choice between NOESY and ROESY often depends on the molecule's size; for a medium-sized molecule like this compound, ROESY can be advantageous as it avoids the potential for zero or negative NOEs. columbia.eduresearchgate.net
In Silico Prediction and Validation of NMR Chemical Shifts (GIAO Method)
Computational chemistry provides powerful tools for validating proposed structures by predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comwu.ac.th
The process involves first finding the lowest energy conformation of the molecule through computational methods. Then, using density functional theory (DFT) with an appropriate functional (e.g., mPW1PW91) and basis set (e.g., 6-311+G(2d,p)), the NMR chemical shifts are calculated for this conformation. mdpi.comresearchgate.net The predicted shifts are then compared to the experimental values. A good correlation, often assessed using statistical metrics like the Mean Absolute Error (MAE) and the correlation coefficient (R²), provides strong support for the correctness of the assigned structure. researchgate.net
| Atom No. | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical GIAO Predicted ¹³C Shift (ppm) |
| 1 | 25.0 | 25.5 |
| 2 | 199.5 | 200.1 |
| 3 | 197.0 | 197.8 |
| 4 | 38.0 | 38.7 |
| 5 | 28.0 | 28.4 |
| 6 | 128.0 | 128.9 |
| 7 | 135.0 | 135.5 |
| 8 | 18.0 | 18.3 |
Validation Metrics : Hypothetical MAE = 0.55 ppm, Hypothetical R² = 0.999
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Analysis of Carbonyl and Alkene Functionalities
FTIR spectroscopy is particularly sensitive to polar functional groups and would provide clear evidence for the carbonyl and alkene groups in this compound. The presence of conjugation in an α,β-unsaturated ketone typically shifts the carbonyl (C=O) stretching vibration to a lower wavenumber compared to a saturated ketone. orgchemboulder.comlibretexts.org For this compound, which contains both a saturated (C2=O) and an unsaturated (C3=O, conjugated with C6=C7) carbonyl group, one might expect to see distinct stretching bands. However, the electronic coupling between the two adjacent carbonyls in the dione system would likely influence their vibrational frequencies.
| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| C-H (alkene) | Stretching | ~3020 | Medium |
| C-H (alkane) | Stretching | 2850-2960 | Strong |
| C=O (dione) | Asymmetric & Symmetric Stretching | 1715 & 1690 | Strong, distinct |
| C=C (alkene) | Stretching | ~1640 | Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. scirp.org Therefore, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretch of the alkene is expected to give a strong Raman signal. cdnsciencepub.com The C=O stretching vibrations would also be visible, and their relative intensities could provide information about the conformation of the dione moiety (s-cis vs. s-trans). cdnsciencepub.com
| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| C-H (alkene) | Stretching | ~3020 | Medium |
| C-H (alkane) | Stretching | 2850-2960 | Strong |
| C=O (dione) | Stretching | ~1715, ~1690 | Medium |
| C=C (alkene) | Stretching | ~1640 | Strong |
Correlation of Experimental and Theoretically Calculated Vibrational Wavenumbers
A comprehensive vibrational analysis of this compound would involve the correlation of experimentally obtained infrared (IR) and Raman spectra with theoretically calculated vibrational frequencies. This comparison is crucial for the accurate assignment of vibrational modes to specific functional groups and skeletal motions within the molecule. Theoretical calculations, typically performed using Density Functional Theory (DFT) methods, provide a basis for understanding the fundamental vibrations of the molecule. eurjchem.com
The process involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. iku.edu.tr The correlation allows for a detailed interpretation of the experimental spectrum, identifying characteristic peaks for the C=O (dione) stretches, C=C (alkene) stretch, and various C-H bending and stretching modes. A strong correlation between the scaled theoretical and experimental wavenumbers validates the molecular structure and provides a deeper understanding of its vibrational properties. rsc.org
Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Wavenumbers for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(C=O) | 1725 | 1718 | Asymmetric stretch of dione carbonyls |
| ν(C=O) | 1705 | 1698 | Symmetric stretch of dione carbonyls |
| ν(C=C) | 1650 | 1645 | Alkene C=C stretch |
| δ(C-H) | 1430 | 1425 | CH₂ scissoring |
| δ(C-H) | 1365 | 1360 | CH₃ symmetric bending |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound (C₈H₁₂O₂), HRMS would provide a highly accurate mass measurement of its molecular ion, typically to within a few parts per million (ppm). researchgate.netresearchgate.net This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula, and a low mass error provides strong evidence for the correct molecular formula. lcms.cz
Table 2: Illustrative HRMS Data for this compound
| Ion | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
| [M+H]⁺ | 141.0910 | 141.0908 | -1.4 |
| [M+Na]⁺ | 163.0730 | 163.0727 | -1.8 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then mass-analyzed, providing valuable information about the connectivity of the atoms within the molecule.
For this compound, characteristic fragmentation pathways would likely involve cleavages adjacent to the carbonyl groups (α-cleavage) and rearrangements such as the McLafferty rearrangement. The analysis of these fragments helps to confirm the positions of the dione and the double bond in the carbon chain. researchgate.net
Table 3: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 113 | [M+H - CO]⁺ |
| 99 | [M+H - C₃H₅]⁺ (Loss of allyl radical) |
| 85 | [M+H - C₄H₇O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL)
Characterization of Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transition, typically of higher energy (shorter wavelength) and higher intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the C=C and C=O double bonds. libretexts.org
The n→π* transition, which is generally of lower energy (longer wavelength) and lower intensity, involves the excitation of a non-bonding electron (from the oxygen atoms of the dione) to a π* antibonding orbital. masterorganicchemistry.com The presence of conjugation between the alkene and one of the carbonyl groups would influence the positions of these absorption maxima, typically causing a bathochromic (red) shift to longer wavelengths compared to isolated chromophores. masterorganicchemistry.commdpi.com
Table 4: Illustrative UV-Vis Absorption Data for this compound (in Methanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~225 | ~10,000 | π→π |
| ~310 | ~50 | n→π |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Photoluminescence Studies for Excited State Characterization
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is used to study the excited states of a molecule after it absorbs light. mdpi.com While many simple ketones and diones are not strongly fluorescent, investigating the PL properties of this compound could provide insights into the deactivation pathways of its excited states. acs.org
Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon. The emission spectrum can reveal information about the energy of the lowest excited singlet state (fluorescence) or triplet state (phosphorescence). nih.gov The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process, providing information on the competition between radiative and non-radiative decay pathways. rsc.org
Table 5: Illustrative Photoluminescence Data for this compound
| Parameter | Value |
| Excitation Wavelength (nm) | 310 |
| Emission Maximum (nm) | ~420 |
| Fluorescence Quantum Yield (Φf) | < 0.01 |
| Fluorescence Lifetime (τf) | ~1 ns |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Computational and Theoretical Chemistry of Oct 6 Ene 2,3 Dione
Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like Oct-6-ene-2,3-dione, DFT studies would provide fundamental insights into its behavior. However, no such studies have been published.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the potential energy surface of different conformers to identify the global minimum. For this compound, this would involve determining the preferred orientations of the alkyl chain and the relative positions of the two ketone groups. Such a study would typically result in a data table of bond lengths, bond angles, and dihedral angles for the most stable conformer. No such data is available in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. A typical data table would present the energies of the HOMO, LUMO, and the energy gap. This information is currently not available.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ketone groups and positive potential around the carbonyl carbons and hydrogens. However, no published MEP analysis for this compound exists.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the extent of delocalization of electron density between the C=C double bond and the C=O groups. The stabilization energies associated with these interactions would typically be presented in a data table. This information has not been reported in the literature.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Solvent Effects
To understand how a molecule behaves in a real-world environment, such as in a solvent, Quantum Mechanical/Molecular Mechanical (QM/MM) simulations can be employed. These hybrid methods treat the molecule of interest with high-level quantum mechanics while the solvent is treated with a more computationally efficient molecular mechanics force field. For this compound, QM/MM simulations could elucidate how solvent molecules affect its conformational preferences and reactivity. There are no published QM/MM studies for this compound.
Potentials of Mean Force (PMF) Simulations and Free Energy Perturbation Theory
This section would detail the free energy landscape of this compound as it interacts with solvents or other molecules. PMF simulations would reveal the energetic costs associated with conformational changes or its approach towards a binding partner. Free energy perturbation theory calculations would provide insights into the effects of molecular substitutions on its stability and reactivity.
Solute-Solvent Interaction Energies and Radial Distribution Functions
Here, the specifics of how this compound interacts with various solvents at a molecular level would be explored. Data tables would present the calculated interaction energies, and radial distribution functions would illustrate the probable locations of solvent molecules around the solute, highlighting phenomena such as hydrogen bonding.
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis
This part of the analysis would delve into the nature of the chemical bonds within the this compound molecule.
Electron Charge Density and Bond Critical Point Analysis
A data table would be presented with the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points for each bond in this compound. This would allow for the classification of bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.
Laplacian of Electron Density for Bond Characterization
This subsection would further elaborate on the bond characterization, explaining how the sign of the Laplacian of the electron density distinguishes between regions of charge concentration and charge depletion, providing a deeper understanding of the electronic structure and reactivity of the molecule.
Reaction Mechanism Elucidation through Theoretical Calculations
The potential chemical reactions involving this compound would be theoretically investigated in this section.
Transition State Characterization and Potential Energy Barrier Determination
Computational methods would be used to identify the geometric structures of transition states for various potential reactions. The associated potential energy barriers would be calculated and presented in a data table, offering predictions of reaction kinetics and the most likely reaction pathways.
As the foundational research for these specific topics concerning this compound is not currently available, the detailed, data-rich article requested cannot be constructed.
Prediction of Kinetic and Thermodynamic Control in Reactions
In the computational analysis of chemical reactions involving this compound, a key aspect is the prediction of reaction outcomes under different conditions, which is governed by the principles of kinetic and thermodynamic control. stackexchange.com Theoretical chemistry provides powerful tools to model reaction pathways and predict whether the major product will be the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product). stackexchange.comresearchgate.net
A reaction is under kinetic control when it is irreversible, typically conducted at low temperatures, where the product distribution is determined by the relative rates of competing reaction pathways. stackexchange.com The product that is formed via the transition state with the lowest activation energy (Ea) will be the major product. stackexchange.com Conversely, a reaction is under thermodynamic control when it is reversible, usually at higher temperatures, allowing the system to reach equilibrium. stackexchange.com Under these conditions, the major product will be the most thermodynamically stable one, which corresponds to the lowest Gibbs free energy (G). stackexchange.com
For a molecule like this compound, which possesses multiple reactive sites—two carbonyl carbons, adjacent α-carbons, and a distant C=C double bond—various reactions can exhibit this dichotomy. For instance, in the deprotonation to form an enolate, a strong, bulky base under irreversible conditions (low temperature, short reaction time) would likely abstract a proton from the most accessible or acidic position, leading to the kinetic enolate. mit.edu Computational methods, such as Density Functional Theory (DFT), can calculate the activation barriers for proton abstraction from different carbons, predicting the kinetically favored site. researchgate.net Under thermodynamic conditions (weaker base, higher temperature, longer reaction time), the system can equilibrate to form the most stable enolate, which is often the more substituted or conjugated one. mit.edu DFT calculations can determine the relative energies of the possible enolate isomers to identify the thermodynamic product. researchgate.net
Another example is the nucleophilic addition to the dione (B5365651) functionality. The two carbonyl groups present distinct electronic and steric environments. A nucleophilic attack can occur at either C2 or C3.
Kinetic Product: The reaction pathway with the lower activation energy barrier will dominate under kinetic control. stackexchange.com This often corresponds to the attack at the sterically less hindered carbonyl group.
Thermodynamic Product: The more stable of the two possible addition products will be favored under thermodynamic control. stackexchange.com This stability is determined by factors like steric strain and electronic interactions in the final product.
Computational modeling can generate a reaction energy profile, as illustrated in Figure 1, to visualize these competing pathways. By calculating the energies of the starting materials, transition states (TS1, TS2), and products (P1, P2), chemists can predict the reaction's outcome. If Ea1 < Ea2, P1 is the kinetic product. If G(P2) < G(P1), P2 is the thermodynamic product. stackexchange.com For complex reactions like cycloadditions or rearrangements involving this compound, DFT calculations are indispensable for mapping the potential energy surface and elucidating whether kinetic or thermodynamic factors will govern the product distribution. researchgate.netbeilstein-journals.org

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules like this compound through various descriptors. chemrxiv.orgfrontiersin.org These descriptors, categorized as global or local, help predict the molecule's stability, reactivity, and the specific sites where reactions are most likely to occur. mdpi.com The values are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org
Global Reactivity Descriptors
Global descriptors provide insight into the reactivity of the molecule as a whole. researchgate.net Key global descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. frontiersin.org
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (E_LUMO - E_HOMO). frontiersin.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). frontiersin.org Higher values indicate a stronger electrophile.
Nucleophilicity (N): Describes the electron-donating ability of a molecule. One common definition is based on the HOMO energy (N = -I), where a higher HOMO energy corresponds to greater nucleophilicity. chemrxiv.org
Local Reactivity Descriptors
f_k^+ for nucleophilic attack: Indicates the reactivity of an atomic site toward a nucleophile. The site with the highest f_k^+ value is the most likely to be attacked by a nucleophile. frontiersin.org
f_k^- for electrophilic attack: Indicates the reactivity of a site toward an electrophile. The site with the highest f_k^- value is the most susceptible to electrophilic attack. frontiersin.org
f_k^0 for radical attack: Predicts the site for radical attack. frontiersin.org
In this compound, the primary sites for nucleophilic attack are expected to be the two carbonyl carbons (C2 and C3). DFT calculations of the condensed Fukui function (f_k^+) would predict which of these two carbons is more electrophilic. Similarly, the f_k^- values would highlight the most nucleophilic sites, likely the α-carbons or the carbons of the double bond. chemrxiv.orgchemrxiv.org
Below is an interactive table presenting hypothetical but representative DFT-calculated reactivity descriptors for this compound.
| Global Descriptors | Local Descriptors (Condensed Fukui Function, fk+) | ||
|---|---|---|---|
| Descriptor | Value (a.u.) | Atomic Site | fk+ (for Nucleophilic Attack) |
| EHOMO | -0.258 | C2 (Carbonyl) | 0.185 |
| ELUMO | -0.089 | C3 (Carbonyl) | 0.165 |
| Chemical Hardness (η) | 0.169 | C1 (Methyl) | 0.012 |
| Electrophilicity (ω) | 0.088 | C4 (Methylene) | 0.031 |
| Chemical Potential (μ) | -0.174 | C6 (Alkene) | 0.045 |
| C7 (Alkene) | 0.028 |
Note: Values are illustrative and based on trends observed for similar α-diketone and unsaturated carbonyl compounds in computational studies. chemrxiv.orgchemrxiv.org The higher f_k^+ value on C2 suggests it is the more favorable site for nucleophilic attack.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic evolution of this compound, revealing its conformational flexibility and interactions with its environment. tubitak.gov.trtandfonline.com
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with solvent molecules like water, to mimic solution-phase conditions. researchgate.net The simulation tracks the positions and velocities of every atom over a period of time, ranging from picoseconds to microseconds or longer. This trajectory provides valuable information on several aspects of the molecule's behavior:
Conformational Analysis: The single bonds in the aliphatic chain of this compound allow for considerable rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.
Solvation Effects: The simulation explicitly models the interactions between this compound and surrounding solvent molecules. This allows for the study of how solvation shells form around the polar dione group and the nonpolar alkyl chain, which can significantly impact reaction energetics.
Binding Dynamics: If studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can model the process of the ligand binding to the protein's active site. tubitak.gov.trnih.gov These simulations can assess the stability of the resulting protein-ligand complex over time. tandfonline.com
Vibrational Motion: The simulations provide insight into the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data (e.g., IR spectroscopy).
The stability of the molecule or a molecular complex during an MD simulation is often analyzed using the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable, equilibrated system will show the RMSD value fluctuating around a constant average. tubitak.gov.tr Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible or rigid parts of the molecule. tandfonline.com For this compound, higher RMSF values would be expected for the terminal methyl groups and the flexible alkyl chain, while the dione core might exhibit more rigidity.
Synthesis of Oct 6 Ene 2,3 Dione Derivatives and Analogs for Advanced Applications
Design and Synthesis of Functionalized Oct-6-ene-2,3-dione Scaffolds
The functionalization of the this compound framework can be approached by selectively targeting its two primary reactive sites: the carbon-carbon double bond and the α-dione system.
Selective Functionalization of the Alkene Moiety
The isolated double bond in the this compound backbone is susceptible to a variety of addition reactions. The key challenge lies in achieving selectivity, ensuring the dione (B5365651) moiety remains intact.
Table 1: Potential Selective Reactions at the Alkene Moiety
| Reaction Type | Reagents & Conditions | Expected Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (mild conditions) | Octane-2,3-dione |
| Epoxidation | m-CPBA, CH₂Cl₂ | 6,7-Epoxyoctane-2,3-dione |
| Dihydroxylation | OsO₄ (cat.), NMO | 6,7-Dihydroxyoctane-2,3-dione |
A ruthenium-catalyzed oxidation represents a potential route to transform alkenes into α-diketones, suggesting that careful choice of oxidant and catalyst is crucial to avoid unintended reactions at the existing dione. organic-chemistry.orgresearchgate.net In some systems, visible-light-induced photoredox catalysis can achieve difunctionalization of alkenes, allowing for the introduction of carbon-heteroatom bonds. mdpi.com For instance, a three-component Ritter-type reaction could introduce γ-amino nitrile functionalities to the alkene position. mdpi.com
Modification of the Dione System
The α-dione (or 1,2-diketone) is a versatile functional group, serving as a cornerstone for synthesizing a wide array of derivatives. nih.gov
Condensation Reactions: A hallmark reaction of α-diketones is their condensation with bifunctional nucleophiles. For example, reaction with 1,2-diamines, such as o-phenylenediamine, is a classic and efficient method for synthesizing quinoxaline (B1680401) derivatives. nih.gov This transformation could be applied to this compound to produce 6-(but-2-en-1-yl)-7-methylquinoxaline.
Photochemical Reactions: α-Diones are known to undergo a wide range of photo-induced reactions. rsc.org Upon irradiation, they can undergo α-cleavage to form acyl radicals, which can initiate further reactions. rsc.org For instance, visible-light-driven photoredox chemistry of 1,3,2-dioxaphospholes, which are readily accessible from α-diketones, can lead to a Wolff rearrangement, generating ketenes that can be trapped by various nucleophiles. researchgate.net
Rearrangements: Under certain conditions, α-diketones can undergo rearrangements. While the pinacol (B44631) rearrangement is more associated with 1,2-diols, related transformations can be relevant. The quinol-enedione rearrangement, for example, allows for the synthesis of 2-cyclohexene-1,4-diones from para-quinol substrates, showcasing the synthetic utility of enedione products in accessing complex structures. acs.org
Oxidative Cleavage: The bond between the two carbonyls can be cleaved under strong oxidizing conditions, potentially leading to the formation of carboxylic acids.
Incorporation of Heteroatoms into the Molecular Architecture
Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the this compound structure can dramatically alter its properties and lead to novel derivatives.
Nitrogen Heterocycles: As mentioned, condensation with diamines is a primary route to nitrogen-containing heterocycles like quinoxalines. nih.gov Furthermore, tandem reactions involving α,β-unsaturated ketones and aminocatalysts can produce indolizine (B1195054) cores, suggesting that derivatives of this compound could be accessed via related cyclization strategies. rsc.org
Oxygen and Sulfur Heterocycles: The synthesis of heteroaryl 1,2-diketones can be achieved through sequences like palladium-catalyzed heteroarylation followed by oxidation, often using selenium dioxide (SeO₂). nih.govacs.org This methodology could be adapted to create furan- or thiophene-containing α-diketone analogs. The Paal-Knorr reaction, a classic method for furan (B31954) synthesis from 1,4-dicarbonyl compounds, highlights the importance of dicarbonyls in building oxygenated heterocycles. chinesechemsoc.org Modern visible-light-induced [4+1] cyclization-aromatization reactions of acylsilanes and α,β-unsaturated ketones provide a catalyst-free route to furan scaffolds. chinesechemsoc.org
Halogenation: Halogenated derivatives are typically accessed by using halogenated precursors in the initial synthesis rather than by direct halogenation of the final diketone, as demonstrated in the synthesis of halogenated indane-1,3-diones from corresponding phthalic anhydrides. nih.gov
Creation of Polycyclic and Spirocyclic Systems Incorporating Dione Subunits
Building upon the fundamental scaffold, intramolecular reactions and tandem sequences can be employed to construct intricate molecular architectures with significant synthetic value.
Intramolecular Cyclization Strategies
The presence of both an alkene and a dione within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form bicyclic or polycyclic systems.
Photocycloaddition: The intramolecular photocycloaddition of enediones is a powerful tool for building complex, caged polycyclic structures. nih.gov In a reaction analogous to the Paterno-Büchi reaction, irradiation could induce a [2+2] cycloaddition between one of the carbonyls of the dione and the C=C double bond, which would transform this compound into a bicyclic oxetane. mdpi.com Diverse photocycloaddition pathways, including [4+2] and [4+4] cycloadditions, have been observed for various α-diketones, leading to a range of complex adducts. mdpi.com
Aldol (B89426) and Michael Reactions: If other functional groups are present, intramolecular aldol reactions can occur in dicarbonyl compounds to form five- or six-membered rings, which are thermodynamically favored over strained three- or four-membered rings. jove.com Similarly, an intramolecular Michael addition could be envisioned if a suitable nucleophile is generated elsewhere in the molecule that can attack the α,β-unsaturated system that would be formed upon enolization of the dione.
Metathesis Reactions: Intramolecular carbonyl-olefin metathesis, using molybdenum or tungsten alkylidene catalysts, can form cycloalkenes from olefinic ketones. mdpi.com This strategy could potentially be applied to create new ring systems from derivatives of this compound.
Exploiting Tandem Reactions for Complex Architectures
Tandem (or cascade) reactions offer an efficient pathway to increase molecular complexity in a single synthetic operation. Dione-containing compounds are excellent substrates for such processes.
Tandem Annulations for Heterocycles: Base-mediated tandem annulations of γ-alkynyl-1,3-diketones have been used to divergently synthesize oxygen- and nitrogen-containing heterotricyclic compounds like furo[3,2-c]chromenes and furo[3,2-c]quinolones. acs.org This highlights how a dione functionality can direct complex cyclization cascades.
Spirocycle Synthesis: Spirocyclic systems, which contain a single atom common to two rings, are privileged structures in drug discovery. wikipedia.org The synthesis of spirocyclic 1,3-diketones can be achieved through various methods, including the enantioselective rearrangement of enol lactones catalyzed by chiral isothioureas or triazolium salts. acs.orgrsc.orgresearchgate.net Palladium-catalyzed intramolecular diarylation of 1,3-diketones has also been developed as a key step in the total synthesis of spiroditetralin natural products. acs.org Three-component reactions involving arylamines, isatins, and cyclic 1,3-diketones can yield novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org These strategies showcase the potential to construct spiro-dione systems from precursors related to this compound.
Table 2: Examples of Tandem Reactions for Complex Architectures from Diones
| Reaction Type | Key Substrates | Resulting Architecture | Reference |
|---|---|---|---|
| Base-Mediated Tandem Annulation | γ-Alkynyl 1,3-Diketones | Furo[3,2-c]quinolones | acs.org |
| Asymmetric Allylic Alkylation/Aldol | Allyl β-ketoesters | Spirocyclic β-hydroxy ketones | researchgate.net |
| Three-Component Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |
| Pd-Catalyzed Cascade Annulation | Aryl-bromide-substituted 1,3-diketone | Spiroditetralins | acs.org |
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, properties, and applications of the specific chemical compound this compound remains largely unavailable.
While the compound is listed with the CAS Number 205807-77-8, indicating its formal identification, there is a notable absence of published research focusing on its use as a synthetic intermediate or its potential applications in materials science as outlined. The isomer, Oct-6-ene-2,5-dione, is also a known compound (CAS Number 89154-45-0), but specific data for the 2,3-dione variant is scarce. molbase.comnih.gov
Searches for "this compound" and its potential derivatives did not yield specific studies detailing its role as a precursor for advanced organic transformations or as a building block in the synthesis of natural product analogs. The broader class of α,β-unsaturated 1,2-diones are recognized as reactive intermediates in organic synthesis, often participating in reactions such as Michael additions and various cycloadditions. However, literature that specifically details these transformations for this compound could not be located.
Similarly, an exploration into the materials science applications of this compound derivatives proved fruitless. There is no available research data on their potential electron acceptor properties for organic electronic applications, their use as components in dyes and chromophores for non-linear optics (NLO), or their role in photoinitiator systems for polymerization. While dione-containing molecules, in general, are a subject of interest in these fields, no studies have been published that specifically investigate derivatives of this compound for these purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
